molecular formula C8H8BrFO B15155932 3-Bromo-5-fluoro-4-methylbenzyl alcohol

3-Bromo-5-fluoro-4-methylbenzyl alcohol

Katalognummer: B15155932
Molekulargewicht: 219.05 g/mol
InChI-Schlüssel: LNZLIOLKEKHZTI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Bromo-5-fluoro-4-methylbenzyl alcohol is an organic compound with the molecular formula C8H8BrFO It is a derivative of benzyl alcohol, where the benzene ring is substituted with bromine, fluorine, and a methyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-fluoro-4-methylbenzyl alcohol typically involves the bromination, fluorination, and methylation of benzyl alcohol derivatives. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including halogenation and alkylation reactions. The specific conditions and reagents used can vary depending on the desired yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

3-Bromo-5-fluoro-4-methylbenzyl alcohol can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding aldehydes or carboxylic acids.

    Reduction: Reduction of the bromine or fluorine substituents.

    Substitution: Nucleophilic substitution reactions where the bromine or fluorine atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzaldehyde or benzoic acid derivatives, while substitution reactions can produce various substituted benzyl alcohols.

Wissenschaftliche Forschungsanwendungen

3-Bromo-5-fluoro-4-methylbenzyl alcohol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential pharmacological properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-Bromo-5-fluoro-4-methylbenzyl alcohol involves its interaction with specific molecular targets and pathways. The presence of bromine, fluorine, and methyl groups can influence its reactivity and binding affinity to various enzymes and receptors. Detailed studies on its mechanism of action are essential to understand its potential effects and applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-Bromo-4-methylbenzyl alcohol
  • 5-Fluoro-4-methylbenzyl alcohol
  • 3-Bromo-5-fluorobenzyl alcohol

Uniqueness

3-Bromo-5-fluoro-4-methylbenzyl alcohol is unique due to the specific combination of bromine, fluorine, and methyl substituents on the benzyl alcohol framework. This unique structure can result in distinct chemical properties and reactivity compared to other similar compounds.

Eigenschaften

Molekularformel

C8H8BrFO

Molekulargewicht

219.05 g/mol

IUPAC-Name

(3-bromo-5-fluoro-4-methylphenyl)methanol

InChI

InChI=1S/C8H8BrFO/c1-5-7(9)2-6(4-11)3-8(5)10/h2-3,11H,4H2,1H3

InChI-Schlüssel

LNZLIOLKEKHZTI-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=C(C=C1Br)CO)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.